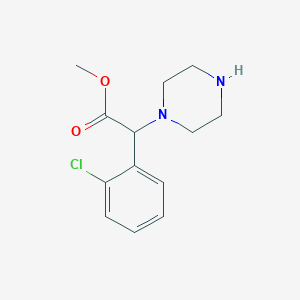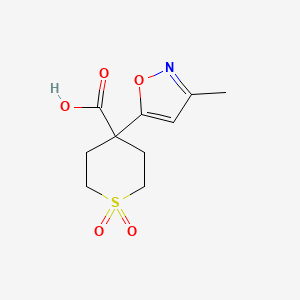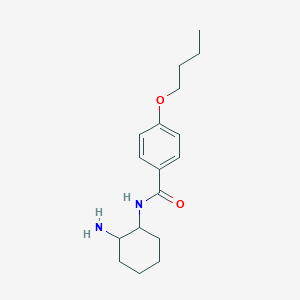
1-(5-Methyl-furan-2-yl)-hexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-furan-2-yl)-hexylamine is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds that contain a five-membered ring with four carbon atoms and one oxygen atom The presence of a methyl group at the 5-position of the furan ring and a hexylamine chain makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-furan-2-yl)-hexylamine typically involves the following steps:
Starting Material: The synthesis begins with 5-methylfurfural, which is commercially available or can be synthesized from biomass-derived furfural.
Formation of Intermediate: The 5-methylfurfural undergoes a reductive amination reaction with hexylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Final Product: The resulting product is this compound, which can be purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-furan-2-yl)-hexylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products Formed:
Oxidation: Formation of 5-methyl-2-furanone or other oxygenated furans.
Reduction: Formation of 5-methyl-tetrahydrofuran derivatives.
Substitution: Formation of halogenated or nitrated furans.
Scientific Research Applications
1-(5-Methyl-furan-2-yl)-hexylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-furan-2-yl)-hexylamine involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the hexylamine chain can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
5-Methylfurfural: A precursor in the synthesis of 1-(5-Methyl-furan-2-yl)-hexylamine.
5-Methyl-2-furanone: An oxidation product of the furan ring.
5-Methyl-tetrahydrofuran: A reduction product of the furan ring.
Uniqueness: this compound is unique due to the presence of both a furan ring and a hexylamine chain, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)hexan-1-amine |
InChI |
InChI=1S/C11H19NO/c1-3-4-5-6-10(12)11-8-7-9(2)13-11/h7-8,10H,3-6,12H2,1-2H3 |
InChI Key |
WKKYWVQNHUBQDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=C(O1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


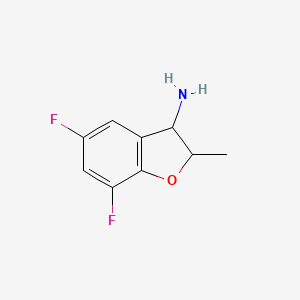
![4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13255621.png)
![2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine](/img/structure/B13255636.png)
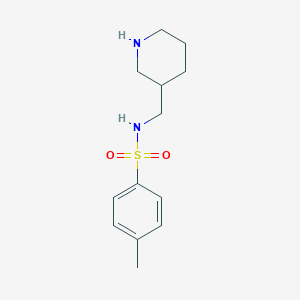
![3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13255649.png)
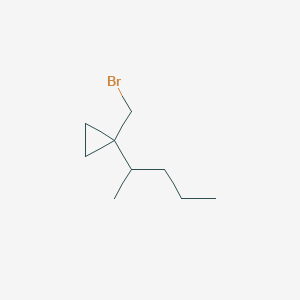

![2-Chloro-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-1-one](/img/structure/B13255665.png)
![(2-Ethoxyethyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13255679.png)
